molecular formula C5H3F9O B1333379 1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane CAS No. 50807-74-4

1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane

Cat. No. B1333379
CAS RN: 50807-74-4
M. Wt: 250.06 g/mol
InChI Key: RPSFZSRVLPIAMN-UHFFFAOYSA-N
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Description

1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane is a chemical compound with the molecular formula C5H3F9O . It is used in various applications due to its unique physical and chemical properties .


Molecular Structure Analysis

The molecular structure of 1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane is characterized by the presence of fluorine atoms attached to the carbon atoms, which contributes to its unique properties .


Physical And Chemical Properties Analysis

1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane has a molecular weight of 232.07 g/mol . It is characterized by the presence of fluorine atoms, which contribute to its unique physical and chemical properties .

Future Directions

The future directions for the use and study of 1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane are not specified in the search results. Its potential applications could be explored further in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

properties

IUPAC Name

1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F9O/c6-2(7)4(10,11)15-1-3(8,9)5(12,13)14/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSFZSRVLPIAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379766
Record name Perfluoroethyl 2H-perfluoroethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane

CAS RN

50807-74-4
Record name Perfluoroethyl 2H-perfluoroethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane
Reactant of Route 6
1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane

Citations

For This Compound
5
Citations
M Yasumoto, Y Yamada, J Murata… - Journal of Chemical & …, 2003 - ACS Publications
An apparatus was constructed for the measurement of critical parameters and vapor pressure at high temperatures. Its reliability was confirmed with two commercially available …
Number of citations: 27 pubs.acs.org
D Ambrose, C Tsonopoulos… - Journal of Chemical & …, 2009 - ACS Publications
This review is part 11 of a series of contributions by the critical properties group of the previous IUPAC Commission I.2 on Thermodynamics, Subcommittee on Thermodynamic Data and …
Number of citations: 18 pubs.acs.org
R Atwi, NN Rajput - Patterns, 2023 - cell.com
Practical realization of lithium-sulfur batteries requires designing optimal electrolytes with controlled dissolution of polysulfides, high ionic conductivity, and low viscosity. Computational …
Number of citations: 0 www.cell.com
R Dohrn, S Peper, JMS Fonseca - Fluid Phase Equilibria, 2010 - Elsevier
As a part of a series of reviews, a compilation of systems for which high-pressure phase-equilibrium data were published between 2000 and 2004 is given. Vapor–liquid equilibria, liquid…
Number of citations: 293 www.sciencedirect.com
J Murata, S Yamashita, M Akiyama… - Journal of Chemical & …, 2002 - ACS Publications
Vapor pressures for 50 hydrofluoroethers have been measured from pressures of less than 30 kPa to 101.3 kPa. Measurements were made by the isoteniscope method. The Antoine …
Number of citations: 38 pubs.acs.org

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